2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex organic compound that belongs to the class of benzoimidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a carbaldehyde functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the biphenyl and carbaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.
Reduction: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly against leukemia and prostate cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity . The compound binds to the active site of the enzyme, disrupting its function and ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents.
Benzothiazole derivatives: These compounds have a similar thiazole ring but lack the imidazo group.
Uniqueness
2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its biphenyl group enhances its ability to interact with biological targets, while the carbaldehyde group allows for further chemical modifications .
Properties
Molecular Formula |
C22H14N2OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C22H14N2OS/c25-14-19-21(23-22-24(19)18-8-4-5-9-20(18)26-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
InChI Key |
JIEUPXTZOPMAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C5=CC=CC=C5SC4=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.